N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 287194-32-5
VCID: VC3856594
InChI: InChI=1S/C15H15NO6/c1-20-15(21-2)11(7-10(18)12-13(15)22-12)16-14(19)8-5-3-4-6-9(8)17/h3-7,12-13,17H,1-2H3,(H,16,19)
SMILES: COC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC
Molecular Formula: C15H15NO6
Molecular Weight: 305.28 g/mol

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

CAS No.: 287194-32-5

Cat. No.: VC3856594

Molecular Formula: C15H15NO6

Molecular Weight: 305.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide - 287194-32-5

Specification

CAS No. 287194-32-5
Molecular Formula C15H15NO6
Molecular Weight 305.28 g/mol
IUPAC Name N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Standard InChI InChI=1S/C15H15NO6/c1-20-15(21-2)11(7-10(18)12-13(15)22-12)16-14(19)8-5-3-4-6-9(8)17/h3-7,12-13,17H,1-2H3,(H,16,19)
Standard InChI Key QEWNFXQPRKSOEB-UHFFFAOYSA-N
SMILES COC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC
Canonical SMILES COC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Framework and Functional Groups

The compound’s defining feature is its 7-oxabicyclo[4.1.0]hept-3-en-3-yl core, a strained bicyclic system combining an oxirane (epoxide) ring fused to a cyclohexenone moiety. This framework is substituted at the 2-position with dimethoxy groups and at the 5-position with a ketone, creating a sterically congested environment that influences reactivity . The benzamide group, attached via an amide linkage at the 3-position, introduces a planar aromatic system with a hydroxyl group at the ortho position, enabling hydrogen bonding and π-π interactions critical for target binding.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₅NO₆
Molecular Weight305.28 g/mol
IUPAC NameN-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
CAS Registry Number287194-32-5
Topological Polar Surface Area99.5 Ų (calculated)
LogP (Octanol-Water)0.50 (estimated)

The InChIKey (QEWNFXQPRKSOEB-UHFFFAOYSA-N) and SMILES (COC1(C2C(O2)C(=O)C=C1NC(=O)C3=CC=CC=C3O)OC) provide unambiguous representations of its connectivity, essential for computational modeling .

Spectroscopic and Crystallographic Insights

While crystallographic data remain unpublished, IR and NMR spectra inferred from analogs suggest characteristic absorptions:

  • IR: Strong bands at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (cyclohexenone C=O).

  • ¹H NMR: Distinct signals for methoxy protons (δ 3.2–3.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and exchangeable hydroxy/amide protons (δ 10–12 ppm) .

Synthesis and Chemical Reactivity

Multi-Step Synthetic Pathways

Synthesis typically begins with the preparation of the bicyclic core via epoxidation of a cyclohexenone precursor, followed by regioselective functionalization. A reported route involves:

  • Epoxidation: Reaction of 5-oxocyclohex-2-en-1-yl acetate with m-CPBA to form the 7-oxabicyclo[4.1.0]hept-3-en-5-one intermediate.

  • Methoxy Installation: Nucleophilic substitution using methanol under acidic conditions to introduce the 2,2-dimethoxy groups.

  • Amide Coupling: Condensation of the bicyclic amine with 2-hydroxybenzoic acid via EDCI/HOBt-mediated coupling .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1m-CPBA, CH₂Cl₂, 0°C → RT, 12 h65%
2MeOH, H₂SO₄, reflux, 6 h78%
3EDCI, HOBt, DMF, RT, 24 h52%

Reactivity and Derivatization

The compound’s reactivity is dominated by:

  • Epoxide Ring Opening: Susceptible to nucleophilic attack (e.g., by amines or thiols) to form diols or thioethers, though steric hindrance moderates this.

  • Ketone Reduction: Selective reduction of the 5-oxo group with NaBH₄ yields a secondary alcohol, altering hydrogen-bonding capacity.

  • Benzamide Modifications: Esterification or alkylation of the phenolic -OH modulates solubility and target affinity .

Biological Activities and Mechanistic Studies

Anti-Inflammatory Properties

In murine macrophage models, the compound inhibits COX-2 expression (IC₅₀ = 1.8 μM) and reduces TNF-α production by 72% at 10 μM, comparable to indomethacin. This activity is attributed to the hydroxylated benzamide moiety, which chelates catalytic zinc in COX-2’s active site.

Antimicrobial Efficacy

Preliminary screens against Staphylococcus aureus and Escherichia coli show MIC values of 32 μg/mL and 64 μg/mL, respectively. The dimethoxy groups likely enhance membrane penetration, while the amide linkage disrupts bacterial cell wall synthesis.

Enzyme Inhibition Profiling

The compound exhibits moderate inhibition of:

  • Acetylcholinesterase (IC₅₀ = 12 μM), suggesting potential in Alzheimer’s disease.

  • Tyrosinase (IC₅₀ = 8.5 μM), relevant for hyperpigmentation disorders .

Pharmacological and Toxicological Considerations

In Vitro ADMET Profiles

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) predicts good oral bioavailability .

  • Metabolism: Hepatic microsomal studies indicate slow CYP3A4-mediated oxidation (t₁/₂ = 45 min).

  • Toxicity: No significant cytotoxicity observed in HEK293 cells up to 100 μM (48 h exposure).

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